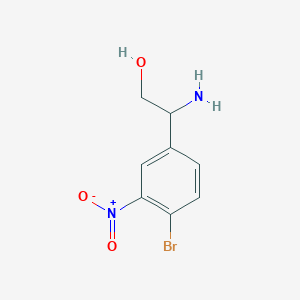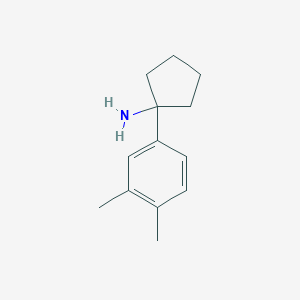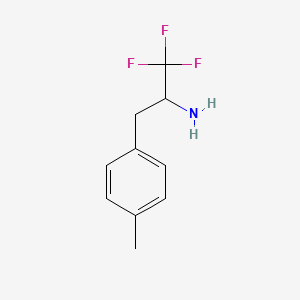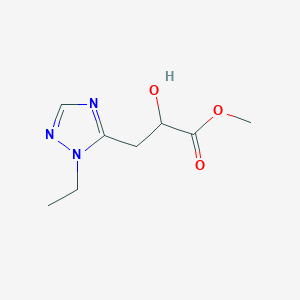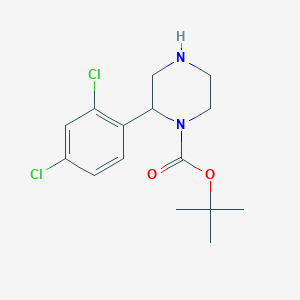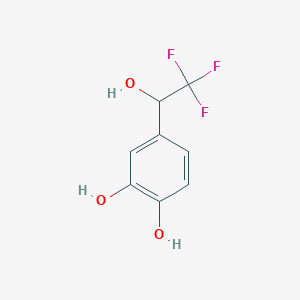
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol: is a chemical compound characterized by the presence of a trifluoromethyl group and a hydroxyethyl group attached to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol typically involves the introduction of the trifluoromethyl group and the hydroxyethyl group onto a benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoroacetaldehyde under acidic or basic conditions to introduce the trifluoromethyl group. The hydroxyethyl group can be introduced through a subsequent reaction with an appropriate reagent such as ethylene oxide or ethylene glycol .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Dehydroxylated or defluorinated derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Scientific Research Applications
Chemistry: In chemistry, 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may serve as a lead compound for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators .
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a potential candidate for drug development .
Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties such as increased thermal stability or resistance to degradation .
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol depends on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
Comparison: Compared to similar compounds, 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol is unique due to the presence of both trifluoromethyl and hydroxyethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
Molecular Formula |
C8H7F3O3 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
4-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)7(14)4-1-2-5(12)6(13)3-4/h1-3,7,12-14H |
InChI Key |
WRQNPFOMQOZKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


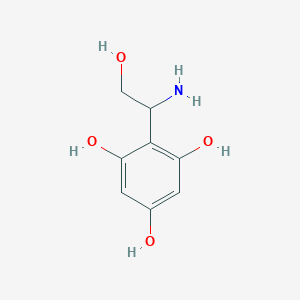
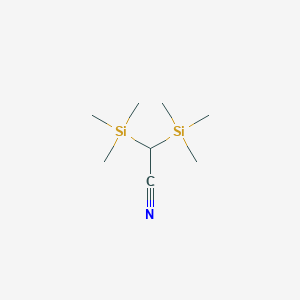
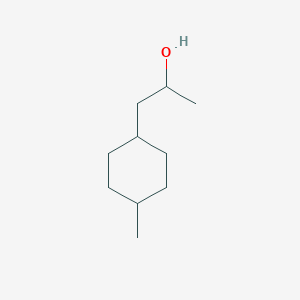
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
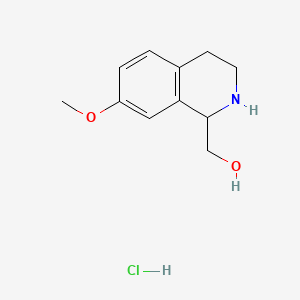
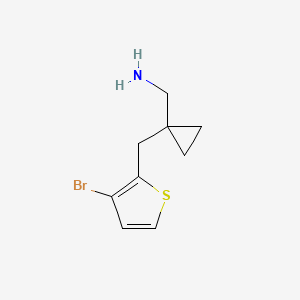
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
